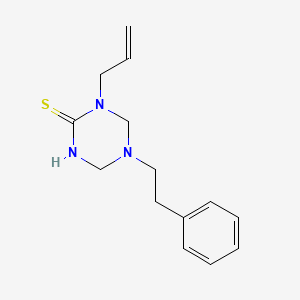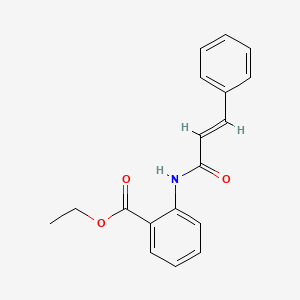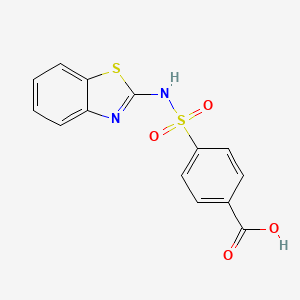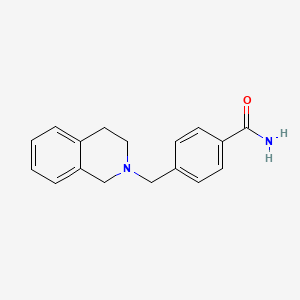![molecular formula C19H24N2O B5687200 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5687200.png)
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and antiemetic properties
準備方法
The synthesis of 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylamine and 3-methylbenzyl chloride.
Nucleophilic Substitution: The primary step involves the nucleophilic substitution reaction between 2-methoxyphenylamine and 3-methylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 1-(2-Methoxyphenyl)-4-(3-methylbenzyl)piperazine.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound. This step may require the use of a suitable catalyst and specific reaction conditions, such as elevated temperature and pressure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
化学反応の分析
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential pharmacological activities, including its effects on neurotransmitter receptors and ion channels. It may be used in the development of new drugs for the treatment of neurological disorders.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its potential use in treating conditions such as anxiety, depression, and schizophrenia.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various neurotransmitter receptors, such as serotonin, dopamine, and histamine receptors. By modulating the activity of these receptors, the compound can influence neurotransmission and produce pharmacological effects. Additionally, the compound may interact with ion channels and enzymes, further contributing to its biological activity.
類似化合物との比較
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine: This compound has a similar structure but with a chlorine atom instead of a methoxy group. The presence of the chlorine atom may alter its pharmacological properties and chemical reactivity.
1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine: This compound has a similar structure but with the methyl group positioned differently on the phenyl ring. The change in position may affect its binding affinity to receptors and its overall biological activity.
1-(2-Methoxyphenyl)-4-[(3-chlorophenyl)methyl]piperazine: This compound has a similar structure but with a chlorine atom on the phenyl ring instead of a methyl group. The substitution pattern may influence its chemical reactivity and pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)18-8-3-4-9-19(18)22-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNLOZXOZVAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-{1-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]ethyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5687123.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![(1S,5R)-6-(cyclobutylmethyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5687156.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)
![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
![2-(dimethylamino)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5687207.png)


![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol](/img/structure/B5687216.png)
